ARN1468
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Overview
Description
ARN1468 is a potent and orally active inhibitor of serpins, a class of proteins that regulate protease activity. This compound has shown significant anti-prion effects, making it a valuable tool in prion disease research. This compound is known for its ability to reduce prion accumulation by inhibiting serpins activity, thereby freeing proteases to degrade prion proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARN1468 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography. The compound is then subjected to rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
ARN1468 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .
Scientific Research Applications
ARN1468 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of serpins and the resulting effects on protease activity.
Biology: Employed in cell line studies to investigate its anti-prion effects and the reduction of prion accumulation.
Medicine: Potential therapeutic applications in treating prion diseases by reducing prion accumulation in affected cells.
Industry: Utilized in the development of new drugs targeting prion diseases and other conditions involving protease regulation
Mechanism of Action
ARN1468 exerts its effects by inhibiting the activity of serpins, which are proteins that regulate protease activity. By inhibiting serpins, this compound frees proteases to degrade prion proteins, thereby reducing prion accumulation. This mechanism is particularly effective in cell lines such as ScGT1 RML, ScGT1 22L, ScN2a RML, and ScN2a 22L, where this compound has shown significant anti-prion effects .
Properties
IUPAC Name |
[5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)25-12-3-1-11(2-4-12)23-15(20)13(9-22-23)14(24)10-5-7-21-8-6-10/h1-4,9-10,21H,5-8,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGXIZAHWLQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.